molecular formula C11H19N3 B13077774 3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine

3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13077774
M. Wt: 193.29 g/mol
InChI Key: RKEOOEJUMNPOKJ-UHFFFAOYSA-N
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Description

3-(1-Cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopropylethyl group at position 3, an ethyl group at position 4, and a methyl group at position 1, with an amine functional group at position 5. The cyclopropylethyl substituent introduces steric bulk and conformational rigidity due to the strained cyclopropane ring, while the ethyl and methyl groups modulate electronic and lipophilic properties. This compound is hypothesized to have applications in medicinal chemistry, particularly in antimicrobial or enzyme-targeting roles, based on structural parallels to related molecules .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(1-cyclopropylethyl)-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-4-9-10(7(2)8-5-6-8)13-14(3)11(9)12/h7-8H,4-6,12H2,1-3H3

InChI Key

RKEOOEJUMNPOKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C(C)C2CC2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclopropylethyl-3-methyl-1H-pyrazol-5-amine with ethyl iodide under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the ethyl group onto the pyrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can also enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-cyclopropylethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Variations and Molecular Formulas

The table below summarizes key structural differences and molecular formulas of analogous pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Structural Features
Target Compound 1-Me, 3-(1-cyclopropylethyl), 4-Et, 5-NH2 C₁₁H₁₉N₃ (inferred) Cyclopropylethyl group introduces rigidity.
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 1-Me, 3-(4-ClPh), 5-NH₂ C₁₀H₁₀ClN₃ Aromatic chlorophenyl enhances π-π interactions.
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine 1-(4-MeOBn), 3-Cyclopropyl, 5-NH₂ C₁₄H₁₇N₃O Methoxybenzyl group improves solubility.
3-(2,2-Dimethylpropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine 1-Me, 3-(2,2-diMePr), 4-Et, 5-NH₂ C₁₁H₂₁N₃ Branched alkyl increases lipophilicity.
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 1-(Thiophene), 4-Me, 3-NH₂ C₁₀H₁₃N₃S Thiophene enhances electronic delocalization.

Physicochemical Properties

  • Solubility : Aromatic derivatives (e.g., chlorophenyl, thiophene) exhibit lower aqueous solubility due to hydrophobic interactions, while methoxybenzyl groups improve solubility .
  • Hydrogen Bonding : The amine group at position 5 facilitates hydrogen bonding, critical for crystal packing (as per graph set analysis in ) and intermolecular interactions .

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